molecular formula C6H6F2N2O B2424663 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1094484-55-5

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2424663
CAS No.: 1094484-55-5
M. Wt: 160.124
InChI Key: NNHXBZAWJIBFFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, has been reported . These compounds were synthesized and tested against several phytopathogenic fungi. The synthesis involved the reaction of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide has been reported . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, late-stage difluoromethylation reactions have been reported for various compounds . These reactions involve the transfer of a CF2H group to a carbon atom in the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a molecular weight of 176.12 g/mol and a melting point of 200–201°C .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A study by Bhat et al. (2016) focused on synthesizing new pyrazole derivatives, including compounds related to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde. These compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities. The anti-bacterial results were supported by in silico molecular docking studies, suggesting their potential as good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).

Crystal Structure and Synthesis

Xu and Shi (2011) conducted a study on pyrazole derivatives, examining their synthesis and crystal structure. The structure determination revealed specific alignments and interactions at the molecular level, important for understanding the chemical properties and potential applications of these compounds (Xu & Shi, 2011).

Biological Investigations of Pyrazole-Appended Chalcones

Prasath et al. (2015) synthesized new quinolinyl chalcones containing a pyrazole group, related to this compound. These compounds showed promising antimicrobial properties, with certain compounds being particularly potent against bacterial and fungal strains. Additionally, some derivatives exhibited moderate antioxidant activity (Prasath et al., 2015).

Schiff Bases for Antimicrobial Activity

Hamed et al. (2020) synthesized Schiff bases of chitosan using heteroaryl pyrazole derivatives, including compounds similar to this compound. The antimicrobial activity of these compounds varied depending on the Schiff base moiety, indicating potential applications in antimicrobial treatments (Hamed et al., 2020).

Optical and Electronic Properties

Lanke and Sekar (2016) investigated pyrazole-based dyes, derived from compounds like this compound. They focused on their solid-state emission characteristics and electronic properties. This study provides insights into the potential use of these compounds in optical and electronic applications (Lanke & Sekar, 2016).

Mechanism of Action

Target of Action

The primary target of the compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiration chain, playing a crucial role in energy production within cells .

Mode of Action

This compound acts by inhibiting the activity of succinate dehydrogenase . By binding to this enzyme, the compound prevents the conversion of succinate to fumarate, a critical step in the citric acid cycle. This disruption in the energy production pathway leads to a decrease in ATP production, affecting the normal functioning of cells .

Biochemical Pathways

The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle, also known as the Krebs cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. The disruption of this cycle leads to a decrease in the production of ATP, the main energy currency of cells, and an accumulation of succinate .

Pharmacokinetics

Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The inhibition of succinate dehydrogenase by this compound leads to a decrease in ATP production and an accumulation of succinate . This can disrupt the normal functioning of cells, leading to cell death. This makes the compound effective as a fungicide, as it can kill fungal cells by disrupting their energy production .

Safety and Hazards

The safety and hazards associated with similar compounds have been reported. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors .

Future Directions

The future directions of research on similar compounds involve the development of more efficient fungicides. For example, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested against various fungi, showing promising results .

Properties

IUPAC Name

3-(difluoromethyl)-1-methylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c1-10-2-4(3-11)5(9-10)6(7)8/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHXBZAWJIBFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094484-55-5
Record name 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In an autoclave, 10 g of 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde were dissolved in 150 ml of ethanol, and 10.4 g of triethylamine and 500 mg of 5% palladium on calcium carbonate were added. The autoclave was flushed with nitrogen and subsequently pressurised to 5 bar hydrogen. The reaction mixture was then stirred at 30° C. for 4 h. After filtration of the catalyst, the solvent was removed under reduced pressure and the product was obtained as a solid (7.4 g) having a melting point of 46-47° C.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

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